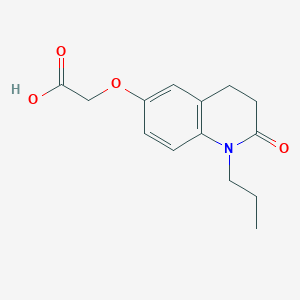
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydroquinoline moiety and an acetic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Tetrahydroquinoline Moiety: The quinoline ring is then subjected to hydrogenation to form the tetrahydroquinoline moiety. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Formation of the Acetic Acid Functional Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Substituted acetic acid derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-6-yloxy-acetic acid: Lacks the tetrahydroquinoline moiety and propyl group.
1-Propyl-1,2,3,4-tetrahydro-quinoline-6-yloxy-acetic acid: Similar structure but without the oxo group.
Uniqueness
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its combination of a quinoline ring, tetrahydroquinoline moiety, propyl group, and acetic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-7-15-12-5-4-11(19-9-14(17)18)8-10(12)3-6-13(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
Clé InChI |
WPHGPIJMTRFJST-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


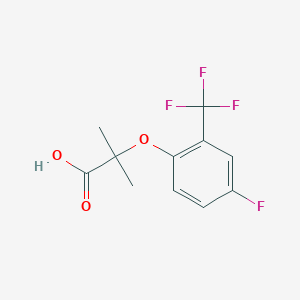
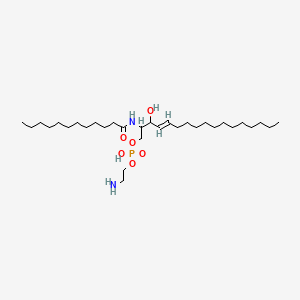
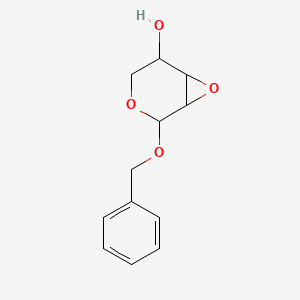
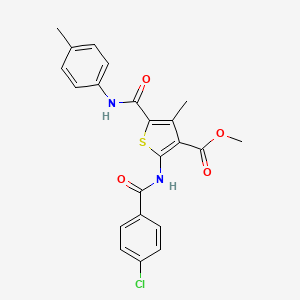
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)

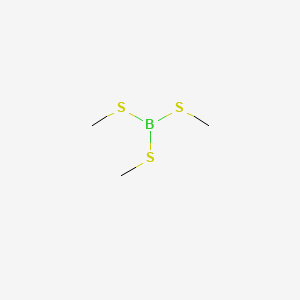
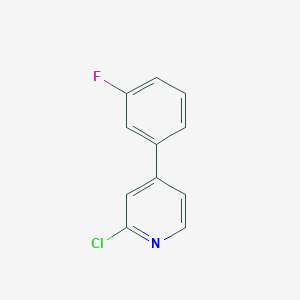
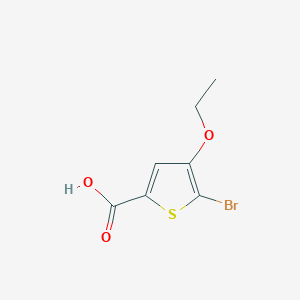
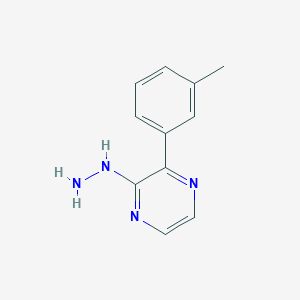
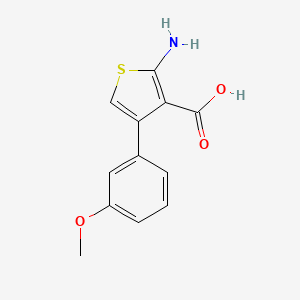
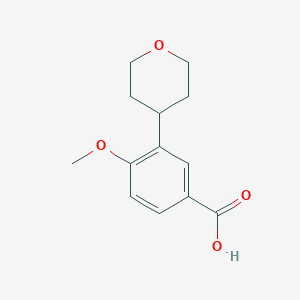
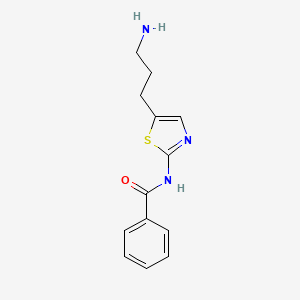
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)
